Oxygen(2-);triphenylstannanylium

Description

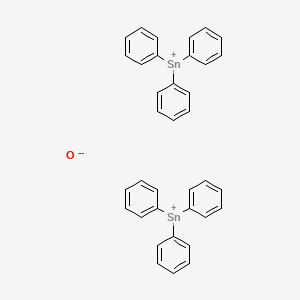

Oxygen(2−);triphenylstannanylium is an organotin compound comprising a triphenylstannanylium cation (Ph₃Sn⁺) paired with an oxygen dianion (O²⁻). This ionic structure places it within the broader class of triphenyltin derivatives, which are characterized by their Sn–C bonds and varied anionic counterparts. Triphenyltin compounds are historically significant in industrial applications, including biocides, catalysts, and stabilizers in polymers .

Properties

IUPAC Name |

oxygen(2-);triphenylstannanylium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;/q;;;;;;-2;2*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIRQWKQRDHYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[O-2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Physicochemical Properties

While specific data for Oxygen(2−);triphenylstannanylium are absent in the provided evidence, general trends for triphenyltin compounds can be inferred:

- Solubility: Triphenyltin chloride is soluble in organic solvents (e.g., chloroform, benzene) but insoluble in water.

- Thermal Stability : Triphenyltin derivatives decompose at temperatures above 200°C, with degradation pathways influenced by the anion. The oxygen dianion may promote oxidative decomposition .

Key Research Findings and Data Gaps

- Toxicity: Organotin compounds like Ph₃SnCl exhibit significant toxicity (e.g., immunotoxicity and endocrine disruption). Oxygen(2−);triphenylstannanylium’s toxicity profile remains unstudied but is expected to align with other triphenyltin derivatives .

- Stability: Hydrolysis and oxidation are major challenges for ionic triphenyltin salts. Comparative studies with Ph₃SnOAc suggest that Oxygen(2−);triphenylstannanylium may require inert atmospheres or stabilizing ligands for handling .

- Industrial Relevance : The Merck Index highlights triphenyltin acetate’s use in antifouling paints, suggesting niche applications for Oxygen(2−);triphenylstannanylium in specialized coatings or reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.